Aplaviroc

Beschreibung

Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. This compound inhibits HIV-1 entry via CCR5 coreceptor interaction.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a spiro-diketo-piperazine; a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1; structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

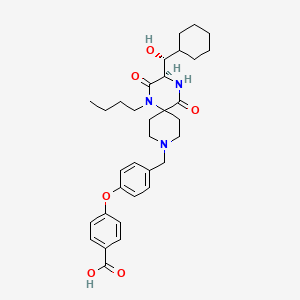

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNOTCOIYUNTQP-FQLXRVMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047317 |

Source

|

| Record name | Aplaviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461443-59-4 |

Source

|

| Record name | Aplaviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461443-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aplaviroc [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461443594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aplaviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aplaviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aplaviroc as a spiro-diketo-piperazine derivative

An In-Depth Technical Guide to Aplaviroc: A Spiro-diketo-piperazine CCR5 Antagonist

Introduction

This compound (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry inhibitor, this compound's mechanism of action is to block the initial stage of HIV-1 infection, where the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro, its clinical development was terminated in October 2005 due to concerns about severe, idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[4][7][8] This guide provides a detailed technical overview of this compound, focusing on its chemical nature, mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Chemical Structure and Classification

This compound is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is central to its pharmacological activity. The IUPAC name for this compound is 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid.[4]

Mechanism of Action: CCR5 Antagonism

The primary target of this compound is the human CCR5 receptor, a G-protein-coupled receptor found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1 infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.[9]

This compound functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor's extracellular loops, which prevents the interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCR5 binding step, this compound effectively inhibits viral entry and subsequent replication.[10][11]

Caption: HIV-1 entry pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's in vitro activity, binding affinity, and clinical safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of this compound This table presents the 50% inhibitory concentrations (IC₅₀) of this compound against various R5-tropic HIV-1 strains.

| HIV-1 Strain | IC₅₀ (nM) | Reference(s) |

| HIV-1Ba-L (Wild-type) | 0.1 - 0.4 | [10][11][12] |

| HIV-1JRFL (Wild-type) | 0.1 - 0.4 | [10][11][12] |

| HIV-1MOKW (Wild-type) | 0.1 - 0.4 | [10][11][12] |

| HIV-1MM (Multidrug-Resistant) | 0.4 - 0.6 | [10][11][12] |

| HIV-1JSL (Multidrug-Resistant) | 0.4 - 0.6 | [10][11][12] |

| rgp120/sCD4 binding to CCR5 | 2.7 | [11][12] |

Table 2: CCR5 Binding Affinity of this compound and Other CCR5 Inhibitors This table compares the dissociation constant (Kd) of this compound with other CCR5 inhibitors, indicating its high binding affinity.

| Compound | Kd (nM) | Reference(s) |

| This compound | 2.9 ± 1.0 | [10][11][12] |

| E921/TAK-779 | 32.2 ± 9.6 | [11][12] |

| AK671/SCH-C | 16.0 ± 1.5 | [11][12] |

| Vicriviroc | 0.40 ± 0.02 | [13] |

| Maraviroc | 0.18 ± 0.02 | [13] |

Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table summarizes the incidence of treatment-emergent elevations in liver enzymes among patients receiving this compound compared to control groups.[7][14][15]

| Parameter | This compound Recipients (n=281) | Control Recipients (n=55) |

| Grade ≥2 ALT* Elevation | 6.0% (17/281) | 3.6% (2/55) |

| Grade ≥2 Total Bilirubin Elevation | 10.3% (29/281) | 7.3% (4/55) |

| Grade ≥3 ALT & Total Bilirubin Elevation | 0.7% (2/281) | 0% (0/55) |

| *ALT: Alanine Aminotransferase |

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound from clinical studies.

| Parameter | Value | Reference(s) |

| Plasma Half-life | ~3 hours | [15][16] |

| Time to >98% CCR5 Receptor Occupancy | 2-3 hours post-dosing | [16] |

| Time to 50% CCR5 Receptor Occupancy (Washout) | >100 hours | [16] |

| Antiviral Response (600 mg BID, 10 days) | Mean 1.66 log₁₀ decline in HIV-1 RNA | [15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antiviral agents. Below are representative protocols for assays used to characterize this compound.

CCR5 Binding Assay (Flow Cytometry-Based Receptor Occupancy)

This assay measures the ability of a compound to bind to CCR5 on the cell surface by quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that recognizes a specific epitope on the receptor.[16]

Methodology:

-

Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells or peripheral blood mononuclear cells).

-

Compound Incubation: Incubate cells with varying concentrations of this compound to allow binding to CCR5.

-

Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that competes with or is blocked by the bound compound. An isotype control is used to determine background fluorescence.

-

Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60 minutes.[17]

-

Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.

-

Analysis: A reduction in MFI in the presence of this compound indicates binding and displacement of the mAb. The percentage of receptor occupancy is calculated relative to untreated controls.

Caption: Workflow for a flow cytometry-based CCR5 binding assay.

HIV-1 Pseudovirus Entry Assay

This is a common and safe method to quantify the inhibition of viral entry. It uses replication-defective HIV-1 particles that are "pseudotyped" with an HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).[18][19]

Methodology:

-

Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCR5 cells) in a 96-well plate and incubate overnight to allow adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection: Add the diluted this compound to the cells, followed immediately by the addition of a fixed amount of HIV-1 pseudovirus.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[19]

-

Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase substrate reagent to the cell lysate.[19]

-

Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral entry and infection.

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.[20]

Caption: Workflow for an HIV-1 pseudovirus entry assay.

Clinical Development and Discontinuation

This compound entered Phase IIb clinical trials, including the ASCENT and EPIC studies, to evaluate its safety and efficacy in treatment-naïve HIV-infected adults.[14][15] However, the development program was halted prematurely in 2005.[4] The primary reason for discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7][14] This liver injury was not found to be correlated with plasma drug concentrations, suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety concerns, some data from the trials suggested that this compound's antiviral efficacy was not comparable to existing standard-of-care regimens.[4][21]

Caption: Logical flow of this compound's development and discontinuation.

Conclusion

This compound stands as a significant case study in drug development. As a spiro-diketo-piperazine derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in preclinical studies, validating the potential of this chemical class and the therapeutic strategy of HIV entry inhibition. However, its journey was cut short by unforeseen and severe hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores the critical challenge of translating promising in vitro data into a safe and effective clinical therapeutic. While this compound itself did not succeed, the research paved the way for other CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and became an important option in antiretroviral therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor this compound with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity observed in clinical trials of this compound (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [medbox.iiab.me]

- 9. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 10. This compound | HIV Protease | CCR | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Hepatotoxicity Observed in Clinical Trials of this compound (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hiv.lanl.gov [hiv.lanl.gov]

- 20. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral activity and safety of this compound, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

AK602 (Aplaviroc): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AK602, also known as Aplaviroc. This compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and unique mechanism of action continue to make it a subject of scientific interest.

Chemical Structure and Properties

This compound (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid) is a synthetic organic compound with a complex heterocyclic structure.[1] Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid[1] |

| Synonyms | AK-602, GSK-873140, GW873140[2] |

| CAS Number | 461443-59-4[2] |

| Chemical Formula | C₃₃H₄₃N₃O₆[1] |

| SMILES | CCCCN1C(=O)--INVALID-LINK----INVALID-LINK--O[2] |

| InChI | InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1] |

| InChIKey | GWNOTCOIYUNTQP-FQLXRVMXSA-N[1] |

| Property | Value | Source |

| Molecular Weight | 577.72 g/mol | [1] |

| State | Solid | DrugBank Online |

| Water Solubility (Predicted) | 0.0233 mg/mL | ALOGPS |

| logP (Predicted) | 3.77 | ALOGPS |

| pKa (Strongest Acidic) (Predicted) | 4.3 | Chemaxon |

| pKa (Strongest Basic) (Predicted) | 7.94 | Chemaxon |

| Solubility in DMSO | 200 mg/mL (with ultrasonic) | MedchemExpress.com |

Mechanism of Action: CCR5 Antagonism

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces a conformational change in the CCR5 receptor, preventing its interaction with gp120 and thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below illustrates this mechanism.

Caption: HIV-1 entry and its inhibition by this compound.

Biological Activity

This compound has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1 isolates, with IC₅₀ values in the sub-nanomolar to low nanomolar range.

| Assay Type | Target/Virus | IC₅₀ / Kᵢ | Reference |

| Anti-HIV-1 Activity | R5-tropic HIV-1 | 0.1 - 0.6 nM | --INVALID-LINK-- |

| CCR5 Binding (Kᵢ) | Human CCR5 | 2.9 nM | [this compound hydrochloride (AK602 hydrochloride) |

Experimental Protocols

A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like this compound. A commonly used method is the calcium mobilization assay, which measures the ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the antagonist activity of a compound at the CCR5 receptor using a fluorescence-based calcium mobilization assay.

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Steps:

-

Cell Preparation:

-

Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

-

Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an appropriate density. Allow cells to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for approximately 1 hour in the dark.

-

-

Compound Incubation:

-

Wash the cells with an assay buffer to remove extracellular dye.

-

Add serial dilutions of this compound or other test compounds to the wells.

-

Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

-

Initiate fluorescence reading to establish a baseline.

-

Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal response (EC₈₀).

-

Continue to measure the fluorescence intensity kinetically for a few minutes to capture the calcium flux.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Clinical Development and Hepatotoxicity

This compound underwent Phase II and III clinical trials for the treatment of HIV-1 infection. However, these trials were terminated prematurely due to a higher-than-expected incidence of severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical development.

Conclusion

AK602 (this compound) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity. While its clinical development was halted, it remains a valuable research tool for studying CCR5 biology and HIV-1 entry mechanisms. The information and protocols provided in this guide are intended to support further scientific investigation into this and other related compounds.

References

Investigating CCR5 Function Using Aplaviroc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] It also serves as the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV).[1][2] Aplaviroc (formerly known as AK602 or GW-873140) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3][4] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change in the receptor that prevents its interaction with viral envelope glycoprotein gp120, thereby inhibiting viral entry.[2][3][5] Although its clinical development for HIV treatment was halted due to concerns of hepatotoxicity, this compound remains a valuable tool for researchers investigating the multifaceted functions of CCR5.[4][6][7] This guide provides an in-depth overview of the use of this compound in studying CCR5, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with and inhibition of CCR5.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Strain | Assay Type | IC50 (nM) | Reference |

| HIV-1Ba-L | Antiviral Assay | 0.1 - 0.4 | [8] |

| HIV-1JRFL | Antiviral Assay | 0.1 - 0.4 | [8] |

| HIV-1MOKW | Antiviral Assay | 0.1 - 0.4 | [8] |

| HIV-1MM (MDR) | Antiviral Assay | 0.4 - 0.6 | [8] |

| HIV-1JSL (MDR) | Antiviral Assay | 0.4 - 0.6 | [8] |

| HIV-1Ba-L | Antiviral Assay (PHA-PBMCs) | 0.7 | [2] |

MDR: Multidrug-Resistant; PHA-PBMCs: Phytohemagglutinin-stimulated Peripheral Blood Mononuclear Cells

Table 2: Binding Affinity and Receptor Occupancy of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Kd | 2.9 ± 1.0 nM | - | [8] |

| Kd (vs. Maraviroc) | Slightly lower affinity | Radioligand binding assay | [9] |

| Time to >98% Receptor Occupancy | 2 - 3 hours (in vivo) | Human subjects | [10] |

| Time to 50% Receptor Occupancy | >100 hours (in vivo) | Human subjects | [10] |

Table 3: Clinical Efficacy of this compound (Phase IIb EPIC Study)

| Treatment Arm (in combination with LPV/r) | % Patients with HIV-1 RNA <400 copies/mL at Week 12 | Reference |

| This compound 200 mg bid | 50% | [11][12] |

| This compound 400 mg bid | 48% | [11][12] |

| This compound 800 mg qd | 54% | [11][12] |

| Lamivudine/Zidovudine (3TC/ZDV) | 75% | [11][12] |

bid: twice daily; qd: once daily; LPV/r: Lopinavir/Ritonavir

Key Experimental Protocols

Detailed methodologies for key experiments used to investigate CCR5 function with this compound are provided below.

Chemotaxis Assay

This assay measures the ability of a cell to migrate in response to a chemical stimulus. CCR5 antagonists like this compound are expected to inhibit the migration of CCR5-expressing cells towards CCR5 ligands such as CCL3, CCL4, and CCL5.

Principle: A transwell migration assay is used, where CCR5-expressing cells are placed in the upper chamber of a permeable membrane, and a chemoattractant (CCR5 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

Detailed Protocol:

-

Cell Preparation:

-

This compound Pre-incubation:

-

Prepare a serial dilution of this compound in serum-free RPMI 1640 medium.

-

Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Chemotaxis Setup:

-

Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

-

Add 200 µL of serum-free RPMI 1640 medium containing a CCR5 ligand (e.g., 0.3 nM MIP-1α/CCL3) to the lower wells of the plate.[13]

-

Add 80 µL of the pre-incubated cell suspension to the upper insert.

-

-

Incubation:

-

Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper insert.

-

Quantify the number of cells that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value of this compound for chemotaxis inhibition.

-

Calcium Mobilization Assay

Upon ligand binding, CCR5 activates intracellular signaling pathways leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of this compound to block this ligand-induced calcium flux.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence intensity upon stimulation with a CCR5 agonist is measured, and the inhibitory effect of this compound is quantified.

Detailed Protocol:

-

Cell Preparation:

-

Use a CCR5-expressing cell line (e.g., U-87-CCR5).[13]

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

-

This compound Incubation:

-

Wash the cells to remove excess dye.

-

Add buffer containing various concentrations of this compound or vehicle control to the wells.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Inject a CCR5 agonist (e.g., 10 nM RANTES/CCL5) into the wells and immediately record the change in fluorescence intensity over time (typically 2-3 minutes).[13]

-

-

Data Analysis:

-

The peak fluorescence intensity after agonist addition is used to quantify the calcium response.

-

Calculate the percentage of inhibition of calcium mobilization for each this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of calcium flux.

-

Receptor Internalization Assay

Ligand binding to CCR5 can induce its internalization from the cell surface. This assay assesses the effect of this compound on this process. As an antagonist, this compound is expected to have minimal effect on its own but can block agonist-induced internalization.

Principle: The amount of CCR5 on the cell surface is quantified using a labeled antibody or ligand. The reduction in surface CCR5 after agonist treatment, and the modulation of this effect by this compound, is measured.

Detailed Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing CCR5.

-

Plate the cells in a 96-well plate.

-

-

Treatment:

-

Staining for Surface CCR5:

-

Place the plate on ice to stop internalization.

-

Wash the cells with cold PBS.

-

Incubate the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (that does not compete with this compound binding) or a labeled CCR5 ligand on ice for 1 hour.

-

-

Quantification:

-

Wash the cells to remove unbound antibody/ligand.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CCR5 internalization for each treatment condition relative to the untreated control.

-

Determine the effect of different this compound concentrations on agonist-induced internalization.

-

Mandatory Visualizations

CCR5 Signaling Pathway

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a CCR5 Antagonist

Caption: General experimental workflow for characterizing a CCR5 antagonist.

Conclusion

This compound, despite its discontinued clinical development, serves as a potent and specific tool for the in vitro and in vivo investigation of CCR5 biology. Its high affinity and slow dissociation rate from the receptor make it suitable for a range of functional assays. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the complex roles of CCR5 in immunity and disease. While hepatotoxicity remains a concern in a clinical context, for preclinical research, this compound is an invaluable pharmacological agent to probe the intricacies of CCR5 signaling and function.

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | HIV Protease | CCR | TargetMol [targetmol.com]

- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 10. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity and safety of this compound, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.regionh.dk [research.regionh.dk]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

The Untapped Potential of CCR5 Blockade: A Technical Guide to Non-HIV Research Applications of Aplaviroc

Preamble: Aplaviroc (GW-873140) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] Originally developed for the treatment of HIV-1 infection, its clinical progression was halted due to idiosyncratic hepatotoxicity.[2][3][4] However, the crucial role of the CCR5 signaling axis in a variety of other pathophysiological processes, including cancer progression and inflammatory diseases, presents a compelling case for the re-examination of this compound and similar molecules in a research context. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core scientific rationale and potential experimental frameworks for investigating this compound in non-HIV research, primarily in oncology and graft-versus-host disease (GVHD).

Due to the discontinuation of this compound's development, extensive preclinical data in these non-HIV fields are limited. Therefore, this guide will leverage data from the structurally similar and clinically evaluated CCR5 antagonist, Maraviroc, to illustrate proof-of-concept and provide representative experimental designs and quantitative endpoints. These serve as a template for potential research applications of this compound, with the caveat that its distinct toxicological profile must be considered.

Core Mechanism of Action: CCR5 Antagonism

This compound binds specifically and with high affinity to the human CCR5 receptor, a G-protein coupled receptor (GPCR).[1][2][5] This binding is noncompetitive and allosteric, meaning it alters the receptor's conformation, thereby preventing its interaction with natural chemokine ligands such as CCL3, CCL4, and most notably, CCL5 (also known as RANTES).[6][7] The downstream signaling cascade, which typically involves pathways like PI3K/Akt and NF-κB, is thus inhibited.[6][7] This blockade disrupts the chemotaxis (cell migration), proliferation, and survival signals that are crucial in various disease states.[6][8]

Potential Application in Oncology

The CCL5/CCR5 axis is increasingly recognized as a pivotal player in the tumor microenvironment (TME).[6] Its activation promotes tumor progression through multiple mechanisms, including stimulating cancer cell proliferation, enhancing invasion and metastasis, promoting angiogenesis, and recruiting immunosuppressive cells like regulatory T cells (Tregs).[6][8][9] Therefore, blocking this axis with an antagonist like this compound offers several therapeutic avenues.

Signaling Pathway in Cancer Metastasis

The binding of CCL5, often secreted by tumor cells or stromal cells in the TME, to CCR5 on cancer cells activates a signaling cascade that promotes cell migration and invasion. This involves the activation of pathways that lead to cytoskeleton rearrangement, integrin activation, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[6]

Preclinical Quantitative Data (Maraviroc as Surrogate)

The following tables summarize representative data from preclinical studies using Maraviroc, demonstrating the potential efficacy of CCR5 antagonism in cancer models.

Table 1: Effect of Maraviroc on Gastric Cancer Peritoneal Dissemination in a Mouse Model

| Treatment Group | Metric | Result | Percent Reduction | p-value |

|---|---|---|---|---|

| Vehicle Control | Peritoneal Nodules (Count) | 23.0 ± 2.8 | - | < 0.05 |

| Maraviroc (10 mg/kg) | Peritoneal Nodules (Count) | 7.2 ± 1.4 | 68.7% | < 0.05 |

| Vehicle Control | Mesenteric Nodules (Count) | 13.7 ± 2.4 | - | < 0.05 |

| Maraviroc (10 mg/kg) | Mesenteric Nodules (Count) | 2.4 ± 0.7 | 82.5% | < 0.05 |

| Vehicle Control | Total Nodule Volume (mm³) | 832.0 ± 59.0 | - | < 0.05 |

| Maraviroc (10 mg/kg) | Total Nodule Volume (mm³) | 336.0 ± 62.0 | 59.6% | < 0.05 |

Data adapted from a study on MKN45 gastric cancer cells in SCID mice.[10]

Table 2: Effect of Maraviroc on Gastric Cancer Xenograft Growth

| Cell Line | Treatment Group | Endpoint | Result |

|---|---|---|---|

| MKN74 | Maraviroc (50 mg/kg) | Tumor Burden | Reduced vs. Vehicle |

| MKN45 | Maraviroc (50 mg/kg) | Tumor Burden | Reduced vs. Vehicle |

| MKN45 | Maraviroc (50 mg/kg) | Histopathology | Increased Tumor Necrosis |

Data adapted from a subcutaneous xenograft model in NOD-SCID mice treated for 30 days.[10][11]

Representative Experimental Protocol: Xenograft Tumor Model

This protocol describes a general workflow for assessing the in vivo efficacy of a CCR5 antagonist like this compound using a subcutaneous xenograft model.

Objective: To determine the effect of this compound on the growth of human cancer cells in an immunodeficient mouse model.

Materials:

-

Human cancer cell line expressing CCR5 (e.g., MKN45, MDA-MB-231).[9][10]

-

This compound (or other CCR5 antagonist).

-

Vehicle control solution.

-

Matrigel or similar basement membrane matrix.

-

Calipers for tumor measurement.

Methodology:

-

Cell Culture: Culture CCR5-positive cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound or vehicle daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing would need to be determined from pharmacokinetic studies, but representative studies with Maraviroc have used 10-50 mg/kg.[10][11]

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health status throughout the study.

-

-

Endpoint Analysis: After a defined treatment period (e.g., 30 days), euthanize the mice.[10]

-

Excise tumors, weigh them, and process for histopathology (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

-

Analyze for changes in tumor necrosis and immune cell infiltration.

-

Potential Application in Graft-versus-Host Disease (GVHD)

GVHD is a major complication of allogeneic hematopoietic cell transplantation (allo-HCT) where donor T cells attack recipient tissues.[12] The migration of these pathogenic T cells to target organs like the skin, liver, and gut is heavily dependent on chemokine signaling, with CCR5 being a key receptor expressed on activated effector T cells.[13][14] Blockade of CCR5 is a promising strategy to prevent GVHD by inhibiting this lymphocyte trafficking.[12][15]

Role of CCR5 in T-Cell Trafficking in GVHD

In the GVHD cascade, conditioning regimens damage host tissues, leading to the release of inflammatory cytokines and chemokines, including CCR5 ligands. Donor T cells become activated and upregulate CCR5. These CCR5+ T cells then migrate out of lymphoid tissues and home to target organs, where they cause tissue damage. Blocking CCR5 on these T cells can prevent their accumulation in target organs, thereby mitigating the disease.

Clinical Trial Data (Maraviroc as Surrogate)

Clinical trials have investigated Maraviroc for GVHD prophylaxis, providing valuable quantitative data on the potential efficacy of this drug class.

Table 3: Incidence of Acute GVHD with Maraviroc Prophylaxis

| Study Cohort | Endpoint (Day +180) | Incidence Rate (± SE) | Key Observation |

|---|---|---|---|

| Extended Maraviroc | Grade II-IV Acute GVHD | 22% ± 7% | Low overall incidence |

| Extended Maraviroc | Grade III-IV Acute GVHD | 5% ± 4% | Low incidence of severe GVHD |

| Extended Maraviroc | Liver GVHD | 0% | Complete prevention of liver GVHD |

| Extended Maraviroc | Gut GVHD | Uncommon | Protective effect in the gut |

Data from a Phase II trial of extended-course Maraviroc in reduced-intensity unrelated donor allo-HCT.[12][16]

Table 4: Survival Outcomes with Maraviroc Prophylaxis

| Study Cohort | Endpoint (1-Year) | Rate (± SE) |

|---|---|---|

| Extended Maraviroc | Moderate-Severe Chronic GVHD | 8% ± 5% |

| Extended Maraviroc | Disease Relapse | 30% ± 8% |

| Extended Maraviroc | Overall Survival | 70% ± 8% |

Data from a Phase II trial of extended-course Maraviroc.[12][16]

Representative Experimental Protocol: Murine GVHD Model

This protocol outlines a method for inducing GVHD in mice to test the prophylactic efficacy of a CCR5 antagonist.

Objective: To assess the ability of this compound to prevent or ameliorate acute GVHD in a murine allogeneic bone marrow transplant model.

Materials:

-

Donor mice (e.g., C57BL/6J).

-

Recipient mice (e.g., BALB/c).

-

Lethal total body irradiation (TBI) source.

-

This compound (or other CCR5 antagonist).

-

Standard GVHD prophylaxis (e.g., Cyclosporine A) for control/combination arms.

-

Materials for bone marrow and spleen cell harvesting.

Methodology:

-

Recipient Conditioning: Lethally irradiate recipient mice (e.g., BALB/c) to ablate their native hematopoietic system. Murine models often use a split dose of TBI.

-

Donor Cell Preparation: Harvest bone marrow cells and splenocytes from donor mice (e.g., C57BL/6J). T-cells from the spleen are the primary drivers of GVHD.

-

Transplantation: Inject a combination of donor bone marrow cells (for hematopoietic rescue) and splenocytes (to induce GVHD) intravenously into the conditioned recipients.

-

Treatment:

-

Begin administration of this compound prophylactically, starting shortly before or on the day of transplantation (e.g., Day -2 to Day 0).

-

Continue daily dosing for a defined period (e.g., 30-90 days).[17]

-

Include control groups: Syngeneic transplant (no GVHD), Allogeneic transplant with vehicle, Allogeneic transplant with standard prophylaxis (e.g., Cyclosporine A).[13]

-

-

GVHD Monitoring:

-

Monitor mice daily for clinical signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a clinical GVHD score.

-

Record survival data.

-

-

Endpoint Analysis:

-

At predefined time points or at the time of death, harvest target organs (liver, intestine, skin).

-

Perform histopathological analysis to score the degree of GVHD-related tissue damage.[13]

-

Use flow cytometry to analyze immune cell populations (e.g., donor T-cell infiltration, Treg populations) in the spleen and target organs.[14]

-

Other Potential Research Areas

-

Neuroinflammation: CCR5 is expressed on microglia and is implicated in the trafficking of immune cells into the central nervous system. Studies with Maraviroc have shown it can suppress neuroinflammation and reduce neuronal damage in models of traumatic brain injury, suggesting a potential application for this compound in neurodegenerative and neuroinflammatory disease research.[5]

-

Liver Fibrosis: Given the role of CCR5 in inflammatory cell recruitment during liver injury, antagonists have been explored to reduce fibrosis. While this compound's own hepatotoxicity complicates this application, its mechanism remains relevant for study in in vitro models of hepatic stellate cell activation.

Conclusion and Future Directions

This compound, despite its clinical discontinuation for HIV, remains a valuable research tool due to its potent and specific antagonism of the CCR5 receptor. The extensive validation of the CCR5 pathway in oncology and GVHD, primarily through studies with Maraviroc, provides a strong rationale for exploring this compound in preclinical models. Such research could elucidate finer points of CCR5 signaling and function, and should this compound's toxicity profile be manageable in specific contexts or if safer analogues are developed, it could pave the way for novel therapeutic strategies. Future research should focus on head-to-head in vitro comparisons with other CCR5 antagonists and on in vivo studies in models where its unique pharmacokinetic and pharmacodynamic properties might offer an advantage, always with careful monitoring for off-target toxicities.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hepatotoxicity Observed in Clinical Trials of this compound (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hepatotoxicity observed in clinical trials of this compound (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prophylaxis of acute graft-versus-host disease by CCR5 blockade combined with cyclosporine A in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. community.the-hospitalist.org [community.the-hospitalist.org]

- 16. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Pharmacokinetic and Pharmacodynamic Study of Maraviroc as Acute Graft-versus-Host Disease Prophylaxis in Pediatric Allogeneic Stem Cell Transplant Recipients with Nonmalignant Diagnoses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aplaviroc In Vitro Anti-HIV-1 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (GSK-873140) is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and replication.[3][4] Although the clinical development of this compound was discontinued due to concerns of hepatotoxicity, its potent in vitro anti-HIV-1 activity makes it a valuable tool for research into HIV-1 entry mechanisms and the development of new CCR5 antagonists.[5]

These application notes provide an overview of the in vitro anti-HIV-1 activity of this compound, along with detailed protocols for common assays used to evaluate its efficacy.

Mechanism of Action

This compound is a non-competitive allosteric antagonist of the CCR5 receptor.[1] The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[3]

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of CCR5, which are crucial for the interaction with gp120.[4] Consequently, the gp120 protein is unable to bind effectively to the this compound-bound CCR5, and the fusion process is aborted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor this compound with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity Observed in Clinical Trials of this compound (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Protocol for Aplaviroc Receptor Occupancy Determination by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (formerly GW-873140) is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus (HIV) into host cells, primarily CD4+ T lymphocytes and monocytes. By binding to CCR5, this compound induces a conformational change in the receptor that prevents its interaction with the HIV envelope glycoprotein gp120, thereby inhibiting viral entry and replication. Understanding the relationship between this compound concentration and the extent of CCR5 receptor occupancy (RO) is crucial for assessing its pharmacodynamic profile and therapeutic potential.

This document provides a detailed protocol for determining this compound-mediated CCR5 receptor occupancy on primary human peripheral blood mononuclear cells (PBMCs) using a flow cytometry-based competitive binding assay.

Principle of the Assay

The assay is based on the principle of competitive displacement of a fluorochrome-conjugated monoclonal antibody (mAb) specific for CCR5 by this compound. The selected anti-CCR5 mAb, clone 45531, binds to an epitope on the CCR5 receptor that is blocked by the allosteric conformational change induced by this compound.[1] Therefore, the degree of reduction in the binding of the anti-CCR5 mAb 45531 is directly proportional to the percentage of receptors occupied by this compound. By measuring the mean fluorescence intensity (MFI) of the anti-CCR5 mAb staining in the presence of varying concentrations of this compound, the percentage of receptor occupancy can be calculated.

Signaling Pathway and Mechanism of Action

This compound does not directly compete with the natural chemokine ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β) or the HIV gp120 for the same binding site. Instead, it binds to a transmembrane pocket of the receptor, inducing a conformational change that is transmitted to the extracellular loops of CCR5. This altered conformation is no longer recognized by gp120, thus preventing viral entry.

Caption: this compound binds to an allosteric site on the CCR5 receptor, inducing a conformational change that prevents HIV gp120 binding and subsequent viral entry.

Experimental Protocol

Materials and Reagents

-

Cells: Freshly isolated or cryopreserved human peripheral blood mononuclear cells (PBMCs).

-

This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

-

Primary Antibodies:

-

Anti-Human CD4 (e.g., clone RPA-T4), conjugated to a fluorochrome (e.g., FITC, APC).

-

Anti-Human CCR5 (clone 45531), unconjugated or conjugated to a fluorochrome (e.g., PE).

-

-

Secondary Antibody (if required): Fluorochrome-conjugated anti-mouse IgG antibody if using an unconjugated primary anti-CCR5 mAb.

-

Buffers:

-

Phosphate-Buffered Saline (PBS).

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).

-

-

Red Blood Cell Lysis Buffer (if using whole blood).

-

Viability Dye: (e.g., Propidium Iodide, 7-AAD).

Equipment

-

Flow Cytometer (equipped with appropriate lasers for the chosen fluorochromes).

-

Laminar Flow Hood.

-

Centrifuge.

-

Vortex Mixer.

-

Pipettes and tips.

-

96-well plates or flow cytometry tubes.

Experimental Workflow

Caption: Workflow for determining this compound receptor occupancy by flow cytometry.

Detailed Method

-

PBMC Isolation:

-

Isolate PBMCs from fresh, anticoagulated whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Alternatively, thaw cryopreserved PBMCs according to standard laboratory procedures.

-

Wash the isolated PBMCs twice with PBS and resuspend in Flow Cytometry Staining Buffer.

-

Perform a cell count and assess viability. Adjust the cell concentration to 1 x 10^7 cells/mL.

-

-

This compound Incubation:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or into flow cytometry tubes.

-

Prepare serial dilutions of this compound in Flow Cytometry Staining Buffer to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM).

-

Add the this compound dilutions to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Include a "no drug" control (vehicle only) to determine maximum antibody binding (0% occupancy).

-

Include a "saturating drug" control (high concentration of this compound, e.g., 1 µM) to determine minimal antibody binding (100% occupancy).

-

-

Antibody Staining:

-

Without washing, add the pre-titrated anti-CD4 and anti-CCR5 (clone 45531) antibodies to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

If using an unconjugated primary anti-CCR5 antibody, wash the cells twice with staining buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.

-

-

Washing and Final Preparation:

-

Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

-

Resuspend the final cell pellet in 200-300 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye just prior to analysis if desired.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

-

Use appropriate compensation controls to correct for spectral overlap between fluorochromes.

-

Gating Strategy

Caption: Gating strategy to identify CD4+ T cells for CCR5 MFI measurement.

Data Analysis and Calculation of Receptor Occupancy

-

For each sample, determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 staining on the CD4+ T cell population.

-

Calculate the percentage of receptor occupancy (% RO) using the following formula:

% RO = [1 - (MFIsample - MFImin) / (MFImax - MFImin)] x 100

Where:

-

MFIsample is the MFI of the anti-CCR5 staining in the presence of a given concentration of this compound.

-

MFImax is the MFI of the anti-CCR5 staining in the absence of this compound (0% occupancy).

-

MFImin is the MFI of the anti-CCR5 staining in the presence of a saturating concentration of this compound (100% occupancy).

-

Data Presentation

In Vitro Receptor Occupancy

The following table presents representative data for the concentration-dependent receptor occupancy of this compound on CD4+ T cells in vitro.

| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of anti-CCR5 (clone 45531) | % Receptor Occupancy |

| 0 (Vehicle Control) | 1500 | 0% |

| 0.1 | 1200 | 22% |

| 1 | 750 | 56% |

| 10 | 350 | 85% |

| 100 | 200 | 96% |

| 1000 (Saturating) | 150 | 100% |

Clinical Receptor Occupancy

Clinical studies have provided insights into the in vivo receptor occupancy of this compound.

| Time Point | This compound Dose | Mean CCR5 Receptor Occupancy |

| 2-3 hours post-dose | Multiple Dosing Regimens | >98%[1] |

| Drug washout period | Multiple Dosing Regimens | >100 hours to reach 50% occupancy[1] |

Conclusion

This flow cytometry-based protocol provides a robust and quantitative method for determining the receptor occupancy of this compound on its target CCR5-expressing cells. The assay is a valuable tool for preclinical and clinical studies to establish a clear relationship between drug concentration, target engagement, and antiviral activity. The use of the specific monoclonal antibody, clone 45531, which is selectively inhibited by this compound, is a key feature of this protocol.[1] By carefully following this protocol, researchers can obtain reliable data to inform the development and clinical application of this compound and other CCR5 antagonists.

References

Application Notes and Protocols for Aplaviroc in Viral Entry Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Aplaviroc, a potent and specific CCR5 co-receptor antagonist, in viral entry inhibition assays. The following sections describe the mechanism of action of this compound, protocols for key experiments, and representative data on its antiviral activity.

Introduction to this compound

This compound (formerly known as GW-873140 or AK602) is a small molecule inhibitor that selectively binds to the human C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[3][4] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents the interaction between the viral surface glycoprotein gp120 and CCR5.[5][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent replication.[5][7]

This compound is a non-competitive allosteric antagonist of the CCR5 receptor.[2] It has demonstrated potent in vitro activity against a wide range of R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs, with 50% inhibitory concentrations (IC50) in the subnanomolar to low nanomolar range.[3][6] While the clinical development of this compound was discontinued due to concerns of hepatotoxicity, it remains a valuable tool for in vitro research to study the mechanisms of HIV-1 entry and to evaluate the activity of other CCR5 antagonists.[8][9][10]

Key Experimental Protocols

This section provides detailed methodologies for two common assays used to evaluate the viral entry inhibitory activity of this compound: the HIV-1 Pseudovirus Entry Assay and the p24 Antigen Capture Assay with replication-competent virus.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) into target cells. The readout is typically the activity of a reporter gene, such as luciferase, that is expressed upon successful viral entry and integration.

Materials:

-

Cells: HEK293T/17 cells (for pseudovirus production), TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).

-

Plasmids: An HIV-1 Env-expressing plasmid (for the strain of interest) and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).

-

Reagents:

-

Cell culture medium (DMEM supplemented with 10% FBS, penicillin-streptomycin).

-

Transfection reagent (e.g., FuGENE 6).

-

This compound stock solution (dissolved in DMSO).

-

DEAE-Dextran.

-

Luciferase assay reagent (e.g., Britelite Plus).

-

-

Equipment:

-

96-well flat-bottom culture plates (white for luminescence reading).

-

Luminometer.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

-

Protocol:

Part A: Pseudovirus Production

-

Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

-

Add the transfection reagent to serum-free medium and incubate according to the manufacturer's instructions.

-

Add the plasmid DNA to the transfection reagent mixture and incubate to allow complex formation.

-

Add the DNA-transfection reagent complexes to the HEK293T/17 cells and distribute evenly by gently swirling the flask.

-

Incubate at 37°C for 3-8 hours.

-

-

Virus Harvest:

-

After the incubation, carefully remove the medium containing the transfection complexes and replace it with fresh, complete culture medium.

-

Incubate for 48-72 hours.

-

Harvest the virus-containing supernatant.

-

Clarify the supernatant by centrifugation to remove cellular debris.

-

Filter the supernatant through a 0.45 µm filter.

-

The pseudovirus stock can be stored at -80°C.

-

Part B: Neutralization Assay

-

Target Cell Seeding: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium containing DEAE-Dextran (to enhance infectivity). Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 1 µM, followed by 3-fold or 5-fold serial dilutions.

-

Virus-Inhibitor Incubation: In a separate 96-well plate, mix equal volumes of the diluted this compound and the pseudovirus stock (pre-titrated to yield a desired level of luciferase activity). Incubate this mixture at 37°C for 1 hour.

-

Infection of Target Cells:

-

Remove the medium from the TZM-bl cells.

-

Add 100 µL of the virus-Aplaviroc mixture to the appropriate wells.

-

Include control wells with virus only (no inhibitor) and cells only (no virus, for background).

-

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Lysis and Luminescence Reading:

-

Remove 100 µL of the culture medium from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 2 minutes to allow for cell lysis.

-

Transfer 150 µL of the lysate to a corresponding 96-well black plate (optional, depending on luminometer).

-

Read the luminescence using a luminometer.[3]

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value (the concentration of this compound that inhibits viral entry by 50%) by fitting the data to a dose-response curve.

p24 Antigen Capture Assay with Replication-Competent HIV-1

This assay measures the amount of HIV-1 p24 core antigen produced in the supernatant of infected cells, which is an indicator of viral replication. The inhibition of p24 production by this compound reflects its ability to block the initial entry of replication-competent virus.

Materials:

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2), or a susceptible cell line (e.g., PM1).

-

Virus: A stock of replication-competent, R5-tropic HIV-1 (e.g., HIV-1 Ba-L).

-

Reagents:

-

Cell culture medium (RPMI 1640 supplemented with 10% FBS, IL-2, penicillin-streptomycin).

-

This compound stock solution (dissolved in DMSO).

-

HIV-1 p24 Antigen Capture ELISA kit.

-

Lysis buffer (provided with the ELISA kit).

-

-

Equipment:

-

96-well round-bottom culture plates.

-

Microplate reader.

-

Standard cell culture equipment.

-

Protocol:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood.

-

Stimulate the PBMCs with PHA for 2-3 days.

-

Wash the cells and resuspend them in culture medium containing IL-2.

-

-

Assay Setup:

-

Seed the stimulated PBMCs or cell line into a 96-well plate at a density of 1 x 10^5 cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the appropriate wells.

-

-

Infection:

-

Add a pre-titrated amount of the R5-tropic HIV-1 stock to the wells. The amount of virus should be sufficient to produce a detectable p24 level after the incubation period.

-

Include control wells with virus only (no inhibitor) and cells only (no virus).

-

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Supernatant Harvest: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

p24 ELISA:

-

Follow the manufacturer's instructions for the HIV-1 p24 Antigen Capture ELISA kit.

-

Briefly, this involves adding the cell culture supernatants (potentially after treatment with lysis buffer to inactivate the virus and release p24) to microplate wells coated with anti-p24 antibodies.

-

After incubation and washing steps, a peroxidase-conjugated anti-p24 antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is read on a microplate reader.[2][5]

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards provided in the kit.

-

Determine the concentration of p24 in each supernatant sample from the standard curve.

-

Calculate the percent inhibition of p24 production for each this compound concentration relative to the virus-only control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound against various HIV-1 strains.

Table 1: Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Strain | Mean EC50 (nM) | Mean EC75 (nM) | Mean EC90 (nM) | Mean EC95 (nM) |

| HIV-1 Ba-L | 0.7 | 4 | 16 | 25 |

EC50/75/90/95: The effective concentration of this compound required to inhibit viral replication by 50%, 75%, 90%, and 95%, respectively. Data is based on a p24 antigen reduction assay.[3]

Table 2: this compound 50% Inhibitory Concentrations (IC50) Against R5-Tropic HIV-1 Isolates

| HIV-1 Isolate Type | Number of Isolates | IC50 Range (nM) |

| Laboratory and Primary R5-HIV-1 | Wide spectrum | 0.2 - 0.6 |

Data from studies demonstrating potent activity against a diverse panel of R5-tropic HIV-1 isolates.[3][6]

Table 3: this compound IC50 and Plateau Levels in Primary CD4+ T Cells from Multiple Donors

| HIV-1 Env Clone | Mean IC50 (nM) (Range) | Mean Plateau Level (%) (Range) |

| pre5.2 | 2.93 (0.4 - 7.2) | 14 (4 - 47) |

| post5.1 | 1.96 (0.2 - 4.1) | Not Reported |

Plateau level refers to the percentage of viral infection that persists at high concentrations of the inhibitor, indicating incomplete suppression. These Env clones were derived from a patient with pre-existing partial resistance to this compound.[11]

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. ablinc.com [ablinc.com]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hanc.info [hanc.info]

- 6. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor this compound with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. utsouthwestern.testcatalog.org [utsouthwestern.testcatalog.org]

- 10. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aplaviroc Synergy Studies with Other Antiretrovirals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of aplaviroc, a CCR5 antagonist, when used in combination with other antiretroviral agents. The included data and protocols are intended to guide researchers in the design and execution of similar in vitro studies.

Introduction

This compound (AVC) is an experimental CCR5 co-receptor antagonist that potently blocks the entry of R5-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2] While its clinical development was halted due to hepatotoxicity, in vitro studies have demonstrated its potential for synergistic activity when combined with other classes of antiretroviral drugs.[3][4][5][6] This synergistic interaction is of significant interest as it can lead to enhanced viral suppression, reduced drug dosages, and a lower potential for the development of drug resistance.

This document summarizes the key quantitative data from in vitro synergy studies of this compound and provides detailed protocols for the experimental methods used to generate this data.

Data Presentation: In Vitro Synergy of this compound with Other Antiretrovirals

The following tables summarize the synergistic, additive, or antagonistic effects observed when this compound was combined with various antiretroviral drugs. The data is derived from a key study by Nakata et al. (2008), which employed a peripheral blood mononuclear cell (PBMC) assay and analyzed the data using the Combo method and the method of Prichard and Shipman.[1]

Table 1: Synergy of this compound with FDA-Approved Antiretrovirals against R5-HIV-1Ba-L [1]

| Combination (this compound +) | Drug Class | Interaction | Average Percent Synergy ± SD |

| Zidovudine (ZDV) | NRTI | Synergy | 8.0 ± 3.1 |

| Nevirapine (NVP) | NNRTI | Synergy | 5.2 ± 2.3 |

| Indinavir (IDV) | PI | Synergy | 6.4 ± 1.9 |

| Enfuvirtide (ENF) | Fusion Inhibitor | Synergy | 7.2 ± 1.2 |

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. Percent synergy was determined using the method of Prichard et al.[1]

Table 2: Synergy of this compound with other Co-receptor Antagonists against a Mixed R5/X4-HIV-1 Isolate [1]

| Combination (this compound +) | Drug Class | Interaction |

| TAK-779 | CCR5 Antagonist | Mild Synergy |

| SCH-C | CCR5 Antagonist | Additive |

| AMD3100 | CXCR4 Antagonist | Potent Synergy |

| TE14011 | CXCR4 Antagonist | Potent Synergy |

Experimental Protocols

The following are detailed protocols for conducting in vitro synergy studies with this compound and other antiretrovirals.

Protocol 1: In Vitro Antiretroviral Synergy Assay Using the Checkerboard Method

This protocol is a standard method for assessing the interaction of two drugs over a range of concentrations.

1. Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

R5-tropic HIV-1 strain (e.g., HIV-1Ba-L)

-

This compound and other antiretroviral drug stocks of known concentrations

-

96-well microtiter plates

-

p24 antigen capture ELISA kit

2. Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 3 days.

-

Wash the cells and culture them in RPMI 1640 medium containing IL-2.

3. Checkerboard Drug Dilution:

-

Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in separate 96-well plates.

-

In a new 96-well plate, create a checkerboard layout by adding a fixed volume of each dilution of Drug A to the rows and each dilution of Drug B to the columns. This will result in wells containing a matrix of different drug concentration combinations.

-

Include control wells with each drug alone and no drugs.

4. Viral Infection and Culture:

-

Add PHA-stimulated PBMCs to each well of the checkerboard plate.

-

Infect the cells with a pre-titered amount of R5-HIV-1.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

5. Assessment of Viral Replication:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 antigen capture ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

-

The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drugs).

-

Analyze the data for synergy, additivity, or antagonism using a suitable method such as the Combination Index (CI) method of Chou-Talalay or the surface response modeling of Prichard and Shipman (MacSynergy II software).[7]

Protocol 2: Data Analysis of Drug Synergy using the Prichard and Shipman Method (MacSynergy II)

This method provides a three-dimensional visualization and statistical analysis of drug interactions.[7][8]

1. Software:

-

MacSynergy II software or a similar program for synergy analysis.

2. Data Input:

-

Enter the raw data from the checkerboard assay (e.g., p24 antigen concentrations) into the software. The data should be organized in a matrix corresponding to the concentrations of the two drugs.

-

Input the concentrations of each drug used in the assay.

3. Synergy Calculation:

-

The software calculates a theoretical additive surface based on the dose-response curves of the individual drugs.

-

The experimentally observed response surface is then compared to the theoretical additive surface.

-